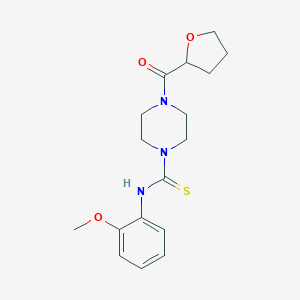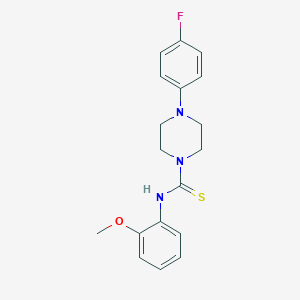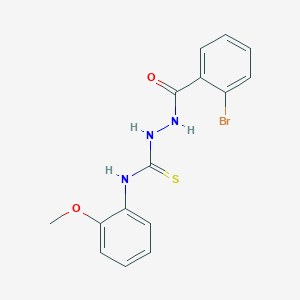![molecular formula C19H18ClN3O3S B215882 N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B215882.png)
N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of medical and biological research. This compound is commonly referred to as CMMD or N-(4-chlorophenyl)-2-(4-methoxybenzylamino)-4-oxo-5,6-dihydrothiazine-6-carboxamide.
Mécanisme D'action
The mechanism of action of CMMD is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. CMMD has been shown to inhibit the activity of the enzyme AKT, which is known to play a key role in cancer cell survival and growth.
Biochemical and Physiological Effects:
Studies have shown that CMMD has a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, which may contribute to its anti-cancer activity. CMMD has also been shown to induce the expression of certain genes that are involved in apoptosis, which may contribute to its ability to induce programmed cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CMMD in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for studying the molecular mechanisms underlying cancer cell proliferation and survival. However, one of the limitations of using CMMD in lab experiments is that it is a relatively complex compound to synthesize, which may limit its availability and accessibility to researchers.
Orientations Futures
There are a number of future directions for research involving CMMD. One area of research that is particularly promising is the development of new anti-cancer drugs based on the structure of CMMD. Researchers are also interested in studying the potential applications of CMMD in other fields of research, such as neuroscience and infectious diseases. Additionally, there is ongoing research aimed at developing more efficient and cost-effective methods for synthesizing CMMD.
Méthodes De Synthèse
The synthesis of CMMD involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate is then reacted with thioacetamide to form the thiazine ring, which is subsequently oxidized to form the final product.
Applications De Recherche Scientifique
CMMD has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of CMMD is in the field of cancer research. Studies have shown that CMMD has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. CMMD has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new anti-cancer drugs.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide |
|---|---|
Formule moléculaire |
C19H18ClN3O3S |
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3S/c1-26-15-8-2-12(3-9-15)11-21-19-23-17(24)10-16(27-19)18(25)22-14-6-4-13(20)5-7-14/h2-9,16H,10-11H2,1H3,(H,22,25)(H,21,23,24) |
Clé InChI |
ICAOBWDPBSBNNJ-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl |
SMILES |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215799.png)
![4-{[(2-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B215801.png)


![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)


![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)
![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)

![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)